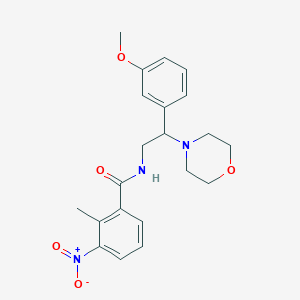

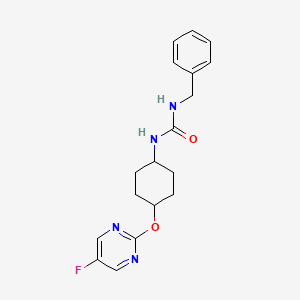

![molecular formula C25H18ClF2N3O2 B2367077 5-(2-chloro-6-fluorobenzyl)-8-fluoro-3-(2-methoxybenzyl)-3H-pyrimido[5,4-b]indol-4(5H)-one CAS No. 1184985-51-0](/img/structure/B2367077.png)

5-(2-chloro-6-fluorobenzyl)-8-fluoro-3-(2-methoxybenzyl)-3H-pyrimido[5,4-b]indol-4(5H)-one

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

Synthesis Analysis

The synthesis of such a compound would likely involve multiple steps, starting with the synthesis of the core pyrimidoindolone structure, followed by the introduction of the benzyl and methoxybenzyl groups. The fluorine and chlorine atoms could be introduced using appropriate halogenation reactions .Chemical Reactions Analysis

The chemical reactions of this compound would be influenced by the functional groups present in its structure. The pyrimidoindolone group might undergo reactions typical of heterocyclic compounds, while the benzyl and methoxybenzyl groups could participate in reactions typical of aromatic compounds .Applications De Recherche Scientifique

Inhibition of Hepatitis B Virus

Research indicates that compounds similar to 5-(2-chloro-6-fluorobenzyl)-8-fluoro-3-(2-methoxybenzyl)-3H-pyrimido[5,4-b]indol-4(5H)-one, specifically 8-fluoro-5-(4-fluorobenzyl)-3-(2-methoxybenzyl)-3,5-dihydro-4H-pyrimido[5,4-b]indol-4-one, have been evaluated for their potential as inhibitors of the Hepatitis B virus (HBV). Molecular docking studies and in vitro testing have shown that these substances exhibit nanomolar inhibitory activity against HBV (Ivashchenko et al., 2019).

Antitumor Activity

Isatin derivatives, which are structurally related to the chemical , have been synthesized and evaluated for cytotoxic activities against various cancer cell lines. Some of these derivatives have shown significant in vitro cytotoxic activities, highlighting the potential application of similar compounds in cancer research (Reddy et al., 2013).

Neuroprotection Studies

Compounds similar to 5-(2-chloro-6-fluorobenzyl)-8-fluoro-3-(2-methoxybenzyl)-3H-pyrimido[5,4-b]indol-4(5H)-one, particularly those with fluorine substitutions, have been synthesized and explored for their potential in post-stroke neuroprotection. These compounds facilitate serotonin neurotransmission and were considered as antidepressant drug candidates (Anderson et al., 1997).

Antimycobacterial Properties

Further research in the field has led to the synthesis of purine derivatives carrying furyl and methoxybenzyl groups, demonstrating potent inhibitory effects against Mycobacterium tuberculosis. This suggests that structurally related compounds could be explored for their antimycobacterial properties (Braendvang & Gundersen, 2007).

Antiviral Activity Against HIV-1

Another area of research involves compounds with chloro-fluoro substitutions, like 2-chloro-6-fluorobenzyl derivatives, which have been evaluated for their effects in HIV-1 infected cells and HIV-1 reverse transcriptase enzymes. These studies indicate potential applications in antiviral therapies, particularly against HIV-1 (Rotili et al., 2014).

Propriétés

IUPAC Name |

5-[(2-chloro-6-fluorophenyl)methyl]-8-fluoro-3-[(2-methoxyphenyl)methyl]pyrimido[5,4-b]indol-4-one |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C25H18ClF2N3O2/c1-33-22-8-3-2-5-15(22)12-30-14-29-23-17-11-16(27)9-10-21(17)31(24(23)25(30)32)13-18-19(26)6-4-7-20(18)28/h2-11,14H,12-13H2,1H3 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

MRLUJKRTFXLFTN-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=CC=CC=C1CN2C=NC3=C(C2=O)N(C4=C3C=C(C=C4)F)CC5=C(C=CC=C5Cl)F |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C25H18ClF2N3O2 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

465.9 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

5-(2-chloro-6-fluorobenzyl)-8-fluoro-3-(2-methoxybenzyl)-3H-pyrimido[5,4-b]indol-4(5H)-one | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![2-((7-fluoro-1,1-dioxido-4H-benzo[e][1,2,4]thiadiazin-3-yl)thio)-N-((tetrahydrofuran-2-yl)methyl)acetamide](/img/structure/B2366996.png)

![N-(pyrazolo[1,5-a]pyridin-5-yl)cyclopropanecarboxamide](/img/structure/B2366997.png)

![Tert-butyl 3-methyl-4,5,6,7-tetrahydrotriazolo[4,5-b]pyridine-7-carboxylate](/img/structure/B2367000.png)

![2-[(1-Methylpiperidin-4-yl)oxy]acetic acid hydrochloride](/img/structure/B2367002.png)

![(E)-N-(1-methylnaphtho[1,2-d]thiazol-2(1H)-ylidene)-2-(thiophen-2-yl)quinoline-4-carboxamide](/img/structure/B2367003.png)

![1-[(4-chlorophenyl)methyl]-N-[2-(dimethylamino)ethyl]-6-oxo-1,6-dihydropyridine-3-carboxamide](/img/structure/B2367005.png)

![Methyl N-[(4-aminophenyl)methyl]carbamate](/img/structure/B2367007.png)

![3-(2,3-dihydrobenzo[b][1,4]dioxin-6-yl)-6-ethyl-4-oxo-4H-chromen-7-yl 3-nitrobenzoate](/img/structure/B2367016.png)